molecular formula C13H20N2 B1526830 1-Benzyl-6-methyl-1,4-diazepane CAS No. 883518-60-3

1-Benzyl-6-methyl-1,4-diazepane

Cat. No. B1526830
M. Wt: 204.31 g/mol
InChI Key: DELQSIXFTFPJOQ-UHFFFAOYSA-N
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Description

1-Benzyl-6-methyl-1,4-diazepane is a chemical compound with the molecular formula C13H20N2 . It has a molecular weight of 204.32 .


Synthesis Analysis

The synthesis of 1-Benzyl-6-methyl-1,4-diazepane involves a two-step process that includes the coupling of benzaldehyde and methyl vinyl ketone followed by the formation of an azide from methyl nitrite .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-6-methyl-1,4-diazepane is represented by the InChI code: 1S/C13H20N2/c1-12-9-14-7-8-15 (10-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 . The molecule comprises of two six-membered rings which are abridged together through a network of C–N, N–N and C–N bonds .


Chemical Reactions Analysis

1-Benzyl-6-methyl-1,4-diazepane is involved in various chemical reactions. For instance, it has been used in the synthesis of benzodiazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .


Physical And Chemical Properties Analysis

1-Benzyl-6-methyl-1,4-diazepane is a solid compound . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Catalytic Activity and Cytotoxicity

Palladacycles containing "1-Benzyl-6-methyl-1,4-diazepane" derivatives have been investigated for their catalytic activities and cytotoxic effects. These complexes, characterized by various spectroscopic methods and X-ray crystallography, showed significant in vitro cytotoxicity against A2780/S cells and acted as inhibitors for cathepsin B, an enzyme related to cancer progression. This suggests a potential application in developing anticancer agents (Spencer et al., 2009).

Catalysts for Epoxidation Reactions

Manganese(III) complexes with bisphenolate ligands derived from "1-Benzyl-6-methyl-1,4-diazepane" have been studied as catalysts for epoxidation reactions. These complexes, characterized through various techniques, showed a correlation between the Lewis acidity of the Mn(III) center and the yield/product selectivity of the epoxidation, indicating their potential as chemoselective catalysts (Sankaralingam & Palaniandavar, 2014).

σ1 Receptor Ligands

Research into the synthesis of 1,4-diazepanes as σ1 receptor ligands has been conducted, starting from enantiomerically pure amino acids. These compounds, particularly with certain substituents, showed high σ1 affinity without inhibiting related enzymes, suggesting their potential in cognitive enhancement and as σ1 agonists (Fanter et al., 2017).

Microwave-Assisted Synthesis

An efficient microwave-assisted synthesis method for 1,4-diazepane derivatives has been developed. This method offers rapid synthesis in good yields, indicating its utility in the efficient and rapid preparation of these compounds, which could be beneficial in various synthetic applications (Wlodarczyk et al., 2007).

Efflux Pump Inhibitor

1-Benzyl-1,4-diazepane has been studied for its action as an efflux pump inhibitor (EPI) in Escherichia coli, particularly against strains overexpressing efflux pumps. The compound was found to decrease antibiotic resistance by inhibiting the efflux pumps, suggesting its potential as a therapeutic agent to combat antibiotic resistance (Casalone et al., 2020).

Safety And Hazards

The safety data sheet for ®-1-benzyl-5-methyl-1,4-diazepane suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

1,4-Diazepines, which include 1-Benzyl-6-methyl-1,4-diazepane, are associated with a wide range of biological activities. Due to their medicinal importance, scientists are actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .

properties

IUPAC Name

1-benzyl-6-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-9-14-7-8-15(10-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELQSIXFTFPJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-6-methyl-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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